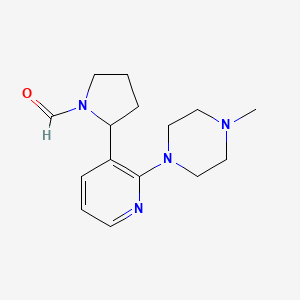

2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Beschreibung

The compound 2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a heterocyclic organic molecule featuring a pyrrolidine ring (5-membered) fused with a pyridine moiety substituted with a 4-methylpiperazine group.

Eigenschaften

Molekularformel |

C15H22N4O |

|---|---|

Molekulargewicht |

274.36 g/mol |

IUPAC-Name |

2-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]pyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C15H22N4O/c1-17-8-10-18(11-9-17)15-13(4-2-6-16-15)14-5-3-7-19(14)12-20/h2,4,6,12,14H,3,5,7-11H2,1H3 |

InChI-Schlüssel |

CUADYKQTUIGDCZ-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCN(CC1)C2=C(C=CC=N2)C3CCCN3C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-methylpiperazine with 3-bromopyridine under basic conditions to form the intermediate 2-(4-methylpiperazin-1-yl)pyridine. This intermediate is then reacted with pyrrolidine-1-carbaldehyde in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidin-1-carbaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Aldehydgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.

Reduktion: Die Aldehydgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem primären Alkohol reduziert werden.

Substitution: Der Pyridinring kann unter geeigneten Bedingungen elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4) in einem sauren Medium.

Reduktion: Natriumborhydrid (NaBH4) in Methanol oder Lithiumaluminiumhydrid (LiAlH4) in Ether.

Substitution: Nitrierung unter Verwendung eines Gemisches aus konzentrierter Salpetersäure und Schwefelsäure; Halogenierung mit Brom oder Chlor in Gegenwart eines Katalysators.

Hauptprodukte, die gebildet werden

Oxidation: 2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidin-1-carbonsäure.

Reduktion: 2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidin-1-methanol.

Substitution: Verschiedene substituierte Derivate, abhängig von dem verwendeten spezifischen elektrophilen Reagenz.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidin-1-carbaldehyd ist nicht vollständig geklärt. Es wird angenommen, dass er über seine funktionellen Gruppen mit bestimmten molekularen Zielstrukturen, wie Enzymen oder Rezeptoren, interagiert. Die Pyridin- und Piperazinreste können die Bindung an aktive Zentren erleichtern, während die Aldehydgruppe kovalente Bindungen mit nucleophilen Resten in Proteinen bilden kann, was zur Inhibition oder Modulation ihrer Aktivität führt.

Wirkmechanismus

The mechanism of action of 2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pyridine and piperazine moieties may facilitate binding to active sites, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Structural Variations :

- The target compound’s pyrrolidine ring distinguishes it from the piperidine analog in , which has a larger 6-membered ring. Ring size influences conformational flexibility and intermolecular interactions .

- The acetamide derivatives (5i, 5j) in lack the carbaldehyde group but share the 4-methylpiperazinylpyridine motif, highlighting the role of functional groups in modulating reactivity and solubility .

Synthesis Yields :

- Compounds 5i and 5j exhibit moderate yields (~71%), suggesting synthetic challenges in introducing the 4-methylpiperazine group or imidazothiazole moiety .

Melting Points :

- The chloro-substituted compound 5j has a lower melting point (118–120°C) compared to 5i (132–134°C), possibly due to reduced crystallinity from the electron-withdrawing chlorine substituent .

Functional Group Impact :

- The carbaldehyde group in the target compound and its analogs (e.g., the benzylpiperazine derivative in ) introduces electrophilic reactivity, enabling further derivatization, unlike the acetamide derivatives .

Research Findings and Implications

- Synthetic Challenges : The 4-methylpiperazine group’s introduction may require optimized coupling conditions, as seen in the moderate yields of 5i and 5j .

- Comparative Reactivity : The carbaldehyde group in the target compound and its piperidine analog () could serve as intermediates for Schiff base formation or cross-coupling reactions, expanding their utility in drug discovery .

Biologische Aktivität

2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde (CAS Number: 1017450-45-1) is a novel compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is characterized by a pyrrolidine ring linked to a pyridine moiety and a piperazine substituent. Its molecular formula is with a molecular weight of 216.28 g/mol. The compound exhibits notable physicochemical properties, including solubility and stability, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds containing piperazine and pyridine moieties often exhibit significant biological activities, including:

- Anticancer Activity : Various studies have demonstrated that derivatives of piperazine show cytotoxic effects against different cancer cell lines.

- Antimicrobial Properties : The compound has been evaluated for antibacterial and antifungal activities, showing promising results against several strains.

- Enzyme Inhibition : It has been tested for its ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases.

Anticancer Activity

A study focusing on the cytotoxic effects of related compounds revealed that derivatives similar to 2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde exhibited IC50 values ranging from 10 to 50 µM against various cancer cell lines, including HeLa and MCF7 cells. The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways.

Antimicrobial Efficacy

In vitro assays have shown that the compound possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The potential mechanism includes disruption of bacterial cell wall synthesis.

Enzyme Inhibition

The enzyme inhibition profile indicates that 2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde acts as a potent inhibitor of AChE, with an IC50 value of approximately 25 nM. This inhibition is particularly relevant for developing treatments for Alzheimer's disease, where AChE inhibitors are therapeutically beneficial.

Case Studies

Several case studies have been published that focus on the pharmacological effects of similar compounds:

- Study on Anticancer Activity : A series of piperazine derivatives were tested for their cytotoxicity against various tumor cell lines. Results indicated that modifications in the piperazine structure significantly influenced their anticancer potency.

- Research on Antimicrobial Properties : A comparative study evaluated the antimicrobial efficacy of multiple derivatives containing piperazine and pyridine rings, demonstrating that structural variations impacted their activity against specific pathogens.

- Enzyme Inhibition Research : Investigations into the inhibition of AChE by related compounds revealed structure–activity relationships that can guide future drug design efforts targeting neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.